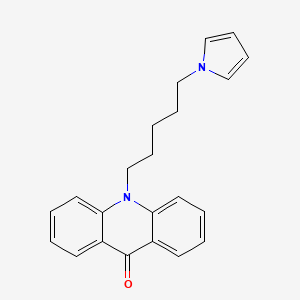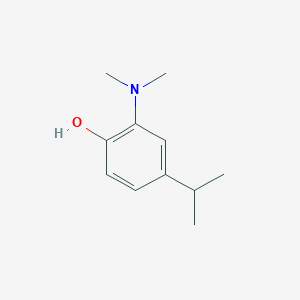
2-(Dimethylamino)-4-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-4-isopropylphenol is an organic compound that features a phenol group substituted with a dimethylamino group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed via electrophilic aromatic substitution, where the dimethylamino group is introduced to the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Purification steps such as distillation or recrystallization are often employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-(Dimethylamino)-4-isopropylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-isopropylphenol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions. These interactions and reactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in the presence of an ethanol group instead of a phenol group.
4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring.
2-(Dimethylamino)pyridine: Similar to 4-Dimethylaminopyridine but with the dimethylamino group in a different position.
Uniqueness: 2-(Dimethylamino)-4-isopropylphenol is unique due to the combination of the dimethylamino group and the isopropyl group on the phenol ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
857629-76-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(dimethylamino)-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-6-11(13)10(7-9)12(3)4/h5-8,13H,1-4H3 |
InChI Key |
CQINMKGOYNJJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



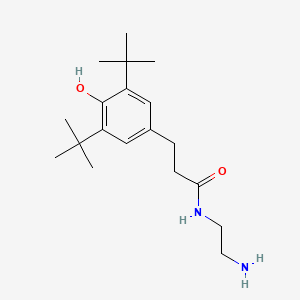
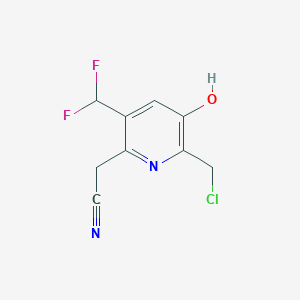

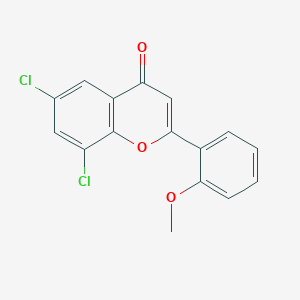
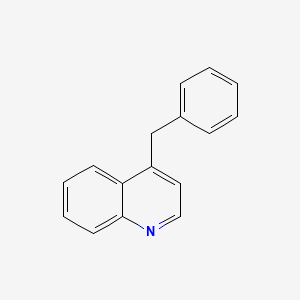
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)

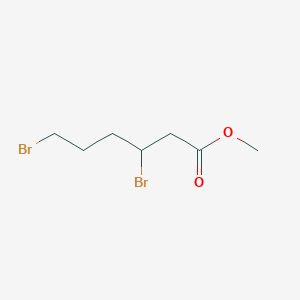

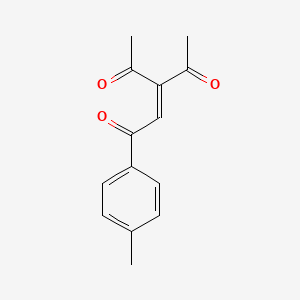
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
